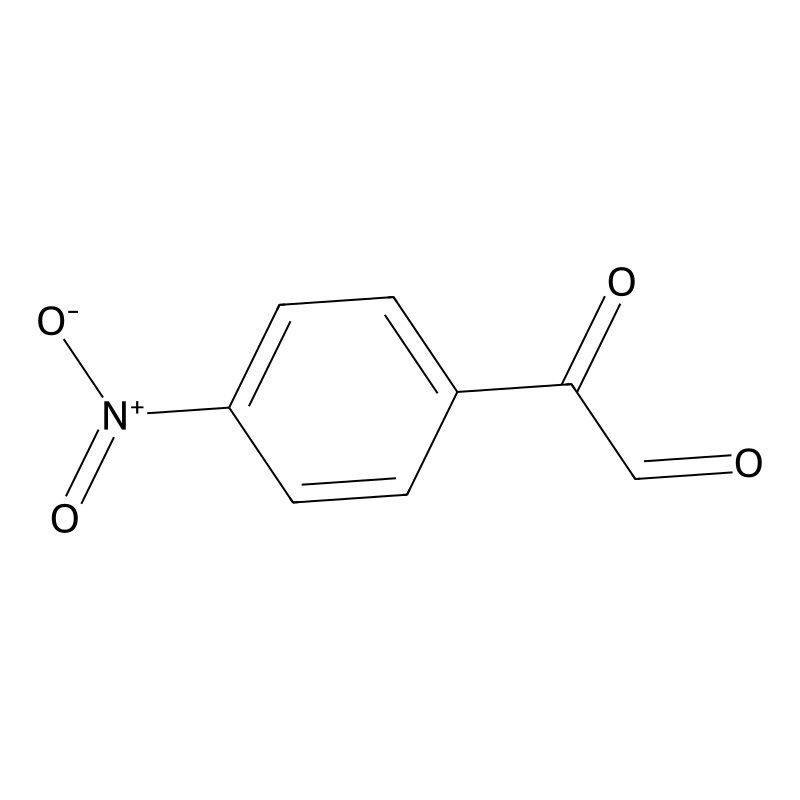4-Nitrophenylglyoxal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Protein-Protein Interaction Studies:
Source
[1] Wong, C.-Q., & Chen, S. (2009). Chemical cross-linking and mass spectrometry for studying protein interactions. Proteomics, 9(16), 3599-3610. ()
Enzyme Activity Assays:
-NPG also finds use in specific enzyme activity assays. Notably, it serves as a substrate for arginase, an enzyme that cleaves the amino acid arginine. By measuring the rate of 4-NPG hydrolysis by arginase, scientists can assess its activity and function, providing valuable information for studying various physiological and pathological processes involving arginine metabolism [2, 3].
Sources
[2] Mannervik, B., & Carlsson, J. (1983). A method for the determination of arginase activity. Journal of Biological Chemistry, 258(1), 6532-6536. ()
[3] Strem, J. E., Marumoto, R., Tsuru, D., & Matsumoto, I. (1977). Determination of arginase activity in human tissues. Journal of Biological Chemistry, 252(12), 4377-4380. ()
Other Potential Applications:
While the above represent the primary research applications of 4-NPG, its unique properties continue to be explored for other potential uses. These include its role in:
- Developing new materials: 4-NPG's ability to form covalent bonds and its aromatic structure make it a potential candidate for developing new functional materials, such as polymers and hydrogels.
- Studying biological processes: Its reactivity with specific biomolecules suggests potential applications in studying various biological processes, such as protein glycation and cellular signaling.
4-Nitrophenylglyoxal is an organic compound characterized by the molecular formula . It consists of a phenyl group with a nitro substituent at the para position and a glyoxal functional group. This compound is notable for its reactivity due to the presence of both the nitro and carbonyl functionalities, which can participate in various
- Nucleophilic Addition: The carbonyl carbon in the glyoxal moiety can react with nucleophiles, leading to the formation of various derivatives.
- Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles, forming imines or more complex structures.
- Modification of Guanidino Derivatives: Research has shown that 4-nitrophenylglyoxal can chemically modify guanidino derivatives, influencing their reactivity and properties .
The biological activity of 4-nitrophenylglyoxal has been explored in various contexts:
- Antimicrobial Properties: Some studies indicate that compounds similar to 4-nitrophenylglyoxal exhibit antimicrobial activity, although specific data on this compound's efficacy is limited.
- Enzyme Inhibition: It has been suggested that 4-nitrophenylglyoxal may inhibit certain enzymes through covalent modification, potentially affecting metabolic pathways .
Several methods exist for synthesizing 4-nitrophenylglyoxal:
- Nitration of Phenylglyoxal: This involves the nitration of phenylglyoxal using concentrated nitric acid, leading to the formation of 4-nitrophenylglyoxal.
- Oxidation of 4-Nitrophenol: Another method involves oxidizing 4-nitrophenol under controlled conditions to yield 4-nitrophenylglyoxal .
- Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate precursors in the presence of acids or bases.
4-Nitrophenylglyoxal has several applications across different fields:
- Chemical Research: It serves as a reagent in organic synthesis, particularly in the development of new materials and compounds.
- Biochemical Studies: Its ability to modify biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
- Pharmaceutical Development: Potential applications in drug design and development due to its reactive nature and biological activity.
Interaction studies involving 4-nitrophenylglyoxal have primarily focused on its reactivity with biological macromolecules:
- Protein Modification: Research indicates that it can covalently modify amino acids in proteins, altering their function and stability .
- Enzyme Substrates: Studies have shown that it can act as a substrate or inhibitor for various enzymes, providing insights into enzyme kinetics and mechanisms.
Several compounds share structural or functional similarities with 4-nitrophenylglyoxal. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Nitrophenol | Nitro group on phenol | Less reactive than glyoxals; primarily acidic. |
| Phenylglyoxal | Glyoxal without nitro substituent | Lacks electron-withdrawing effects from nitro. |
| Glyoxylic Acid | Simplest form of glyoxal | Does not contain aromatic systems; more reactive. |
| 3-Nitrophenylglyoxal | Nitro group at meta position | Different electronic properties affecting reactivity. |








